CP-690550, known as Tofacitinib, is a small-molecule compound primarily recognized for its role as a potent inhibitor of Janus kinase 3 (JAK3). This enzyme is crucial in the signaling pathways that regulate immune responses, particularly in hematopoietic cells. Tofacitinib's selective inhibition of JAK3, with a significant selectivity over other kinases, positions it as a valuable therapeutic agent in treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and ulcerative colitis .
Tofacitinib was developed by Pfizer and has been classified as a Janus kinase inhibitor. The compound acts primarily on the JAK family of tyrosine kinases, which are instrumental in the transduction of signals from various cytokines and growth factors. Its selectivity profile shows that it inhibits JAK3 with an IC50 of approximately 1 nM, while also affecting JAK2 and JAK1, albeit with reduced potency .
The synthesis of CP-690550 involves several key steps that can be categorized into two main approaches: classical synthetic methods and asymmetric total synthesis.
Tofacitinib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula for Tofacitinib is C16H20N6O, with a molecular weight of approximately 312.37 g/mol.
The structural features include:
The three-dimensional conformation plays a critical role in its binding affinity to the target kinase .
Tofacitinib undergoes various chemical reactions during its synthesis, including:
These reactions are typically monitored using chromatographic techniques to ensure high purity and yield at each stage of synthesis .
Tofacitinib exerts its therapeutic effects by selectively inhibiting JAK3, which is involved in signaling pathways activated by various cytokines such as interleukin-2 and interleukin-6. By blocking JAK3 activity, Tofacitinib disrupts downstream signaling processes that lead to lymphocyte activation, proliferation, and survival.
The mechanism can be summarized as follows:
Tofacitinib exhibits several notable physical properties:
Chemical properties include:
Tofacitinib has been extensively studied for its applications in treating various inflammatory diseases:
The compound's ability to modulate immune responses makes it a valuable tool in both clinical settings and research environments focused on understanding cytokine signaling pathways .
CP-690550A (molecular formula: C₁₆H₂₁N₅O₂; molecular weight: 303.36 g/mol; CAS No.: 1243290-37-0) is a synthetic small-molecule inhibitor characterized by a pyrrolopyrimidine core. This scaffold features a chiral piperidine side chain terminating in a cyanoacetamide group, which is critical for its kinase-binding interactions [5]. The compound exists as an enantiomerically pure form, with the (3R,4R) configuration of the piperidine ring optimizing complementarity with the Janus kinase (JAK) ATP-binding pocket. Its solubility profile is pH-dependent, showing moderate aqueous solubility at physiological pH (pH 7.4), while demonstrating lipophilicity (calculated logP: 1.8) that supports cellular membrane permeability [5].
Table 1: Physicochemical Properties of CP-690550A
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁N₅O₂ |
Molecular Weight | 303.36 g/mol |
CAS Number | 1243290-37-0 |
Solubility (pH 7.4) | 0.15 mg/mL |
logP (Calculated) | 1.8 |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Biochemically, CP-690550A functions as a competitive ATP antagonist, binding reversibly to the catalytic cleft of JAK kinases. Its binding mode involves key hydrogen bonds between the pyrrolopyrimidine nitrogen atoms and the hinge region residues of the kinase domain (JH1), alongside hydrophobic interactions stabilizing the piperidine moiety [1] [5].
The JAK-STAT pathway is a fundamental signaling cascade for over 50 cytokines, interferons, and growth factors. CP-690550A exerts its inhibitory effects by targeting the intracellular kinase domains of JAK proteins (JAK1, JAK2, JAK3, TYK2). Upon cytokine binding to transmembrane receptors, JAKs undergo transphosphorylation, subsequently phosphorylating STAT transcription factors. Dimerized STATs then translocate to the nucleus, driving target gene expression [1] [4]. CP-690550A disrupts this cascade at the initial kinase activation step. It occupies the ATP-binding site within the kinase domain (JH1), preventing the transfer of phosphate groups to tyrosine residues on both JAKs themselves and their associated receptors. This blockade halts the recruitment and phosphorylation of STAT proteins, thereby abrogating the transcriptional regulation of genes involved in inflammation, proliferation, and immune cell activation [4] [7] [8].
Table 2: Core Components of the JAK-STAT Pathway Targeted by CP-690550A
Component | Function | Consequence of Inhibition |
---|---|---|
JAK Kinases | Receptor-associated tyrosine kinases; phosphorylate STATs | Blockade of cytokine signal transduction |
STATs | Latent cytoplasmic TFs; form dimers upon phosphorylation | Inhibition of nuclear translocation & gene activation |
γc Receptor | Common subunit for IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 | Disruption of JAK3-dependent signaling |
gp130 Receptor | Common subunit for IL-6 family cytokines | Inhibition of JAK1/JAK2-dependent signaling |
CP-690550A exhibits differential selectivity across the JAK family. Biochemical assays using purified kinase domains reveal its highest potency against JAK3 (IC₅₀ ≈ 32 nM), followed by JAK2 (IC₅₀ ≈ 480 nM) and JAK1 (IC₅₀ ≈ 840 nM) [5]. This ~15-fold selectivity for JAK3 over JAK1/JAK2 stems from structural differences within the ATP-binding pocket, particularly the unique Val⁹⁰² residue in JAK3 (versus the larger Leu⁹⁵⁸ in JAK1 and Arg⁹⁸⁰ in JAK2), creating a more favorable steric environment for the inhibitor [1] [8]. However, its cellular activity profile demonstrates significant inhibition of JAK1-dependent pathways (e.g., IFN-γ, IL-6 signaling) at therapeutic concentrations. This is attributed to the critical role of JAK1 as a common partner kinase for cytokine receptors utilizing JAK3 (via γc) or JAK2. Consequently, CP-690550A is more accurately characterized as a JAK3/JAK1 inhibitor with moderate activity against JAK2 [4] [7] [8].
Table 3: Selectivity Profile of CP-690550A Across JAK Isoforms
JAK Isoform | Biochemical IC₅₀ (nM) | Key Cytokine Pathways Affected | Therapeutic Implication |
---|---|---|---|
JAK3 | 32 | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 | Immunosuppression, Lymphocyte Inhibition |
JAK1 | 840 | IFN-α/β/γ, IL-6 family, IL-10 family | Anti-inflammatory, Anti-viral effects |
JAK2 | 480 | EPO, TPO, GH, IFN-γ | Potential anemia, thrombocytopenia |
TYK2 | >1000 | IL-12, IL-23, Type I IFN (partial) | Minimal inhibition |
The functional selectivity translates to preferential suppression of γc cytokine signaling (JAK3/JAK1-dependent) while potentially sparing some JAK2-dependent pathways (e.g., erythropoietin) at lower doses. However, higher therapeutic concentrations needed for efficacy in autoimmune conditions inevitably impact JAK2, contributing to hematopoietic side effects excluded from this discussion [1] [8].
CP-690550A potently modulates key cytokine pathways central to immune cell function and inflammatory responses:
IL-2 Signaling: IL-2 is critical for T-cell proliferation, activation, and regulatory T-cell function. It signals via a receptor complex containing γc (bound to JAK3) and IL-2Rβ (bound to JAK1). CP-690550A inhibits IL-2-dependent STAT5 phosphorylation (IC₅₀ ≈ 450 nM in T-cell blast assays), suppressing T-cell proliferation and cytokine production [2] [5]. This mechanism is particularly relevant in autoimmune conditions and T-cell malignancies. In ATL (Adult T-cell Leukemia) models, CP-690550A significantly reduced ex vivo spontaneous proliferation of peripheral blood mononuclear cells (PBMCs) by 67.1%, directly correlating with inhibited STAT5 phosphorylation in leukemic T-cells [2].
IL-15 Signaling: IL-15 shares IL-2Rβ and γc receptor subunits, utilizing JAK1 and JAK3 similarly to IL-2. It is vital for NK cell development, survival, and CD8⁺ T-cell activation. CP-690550A blocks IL-15-induced STAT5 phosphorylation. In vivo studies using an IL-15 transgenic CD8⁺ T-cell leukemia model demonstrated that CP-690550A treatment significantly prolonged survival by disrupting the autocrine IL-15/IL-15Rα survival loop in malignant cells [2].
IFN-γ Signaling: IFN-γ signals via a receptor complex activating JAK1 and JAK2. While not directly dependent on JAK3, CP-690550A effectively inhibits IFN-γ-induced STAT1 phosphorylation and downstream gene expression (e.g., MHC class II, IP-10) at concentrations achievable therapeutically, primarily via JAK1/JAK2 blockade [4] [7]. This contributes to its anti-inflammatory effects, as seen in rheumatoid arthritis synovial fibroblasts where it abrogated OSM (oncostatin M, an IL-6 family cytokine signaling via JAK1/JAK2)-induced IL-6 production [7].
Table 4: Modulation of Key Cytokine Pathways by CP-690550A
Cytokine Pathway | Receptor Complex | JAKs Involved | Key STATs Activated | Functional Consequence of Inhibition |
---|---|---|---|---|
IL-2 | IL-2Rα/β/γc | JAK1, JAK3 | STAT5, STAT3 | Suppressed T-cell activation & proliferation |
IL-15 | IL-15Rα/β/γc | JAK1, JAK3 | STAT5, STAT3 | Impaired NK/CD8⁺ T-cell survival; anti-leukemic effect |
IFN-γ | IFNGR1/2 | JAK1, JAK2 | STAT1 | Reduced MHC expression & macrophage activation |
OSM/IL-6 family | gp130/LIFR or OSMR | JAK1, JAK2, TYK2 | STAT3, STAT1 | Inhibition of synoviocyte activation & IL-6 production |
CP-690550A’s broad modulation of these pathways underpins its therapeutic efficacy in conditions driven by dysregulated T-cell activation (e.g., rheumatoid arthritis, transplant rejection) and specific hematologic malignancies involving γc cytokine autocrine loops [2] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7